REACTION_CXSMILES
|
O.[SH:2][CH2:3][CH2:4][NH:5][C:6](=[O:12])[CH2:7][CH2:8][C:9]([OH:11])=O>C1(C)C(C)=CC=CC=1>[SH:2][CH2:3][CH2:4][N:5]1[C:6](=[O:12])[CH2:7][CH2:8][C:9]1=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
SCCNC(CCC(=O)O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After about 5 hours of reaction
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the theoretical amount of water (2 cm3) is removed
|
Type
|
DISTILLATION
|
Details
|
The xylene is then distilled under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude product is dried
|
Name
|
|
Type
|
product
|
Smiles
|
SCCN1C(CCC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |